molecular formula C11H9ClN2O2 B1431829 4-Chloro-2-ethyl-6-nitroquinoline CAS No. 1432681-73-6

4-Chloro-2-ethyl-6-nitroquinoline

Cat. No.: B1431829
CAS No.: 1432681-73-6
M. Wt: 236.65 g/mol
InChI Key: DVALUKKAYGDHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H9ClN2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound is characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 2nd position, and a nitro group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-6-nitroquinoline typically involves the nitration of 2-ethylquinoline followed by chlorination. One common method includes the following steps:

    Nitration: 2-Ethylquinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position.

    Chlorination: The nitrated product is then subjected to chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorine atom can be substituted by nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Scientific Research Applications

4-Chloro-2-ethyl-6-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the ethyl and nitro groups, making it less versatile in terms of chemical reactivity.

    2-Ethylquinoline: Lacks the chlorine and nitro groups, reducing its potential biological activity.

    6-Nitroquinoline: Lacks the chlorine and ethyl groups, affecting its overall chemical properties.

Uniqueness

4-Chloro-2-ethyl-6-nitroquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-ethyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALUKKAYGDHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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